1-Bromo-2-chloro-4-fluoro-3-methoxybenzene
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Overview
Description
1-Bromo-2-chloro-4-fluoro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, fluorine, and methoxy groups
Preparation Methods
The synthesis of 1-Bromo-2-chloro-4-fluoro-3-methoxybenzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a fluoroarene derivative with sodium methoxide . This reaction typically provides good to excellent yields of the desired methoxylated product. Industrial production methods may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by nucleophilic substitution .
Chemical Reactions Analysis
1-Bromo-2-chloro-4-fluoro-3-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions: Reagents such as N-bromosuccinimide and triphenylphosphine dibromide are often used in the synthesis and modification of this compound
Scientific Research Applications
1-Bromo-2-chloro-4-fluoro-3-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action for 1-Bromo-2-chloro-4-fluoro-3-methoxybenzene is not extensively studied. its chemical structure suggests that it may interact with various molecular targets through electrophilic and nucleophilic interactions. The presence of multiple halogen atoms and a methoxy group can influence its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
1-Bromo-2-chloro-4-fluoro-3-methoxybenzene can be compared with other similar compounds such as:
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene: This compound has a similar structure but with different positions of the substituents.
1-Bromo-2-chloro-4-fluoro-3-methylbenzene: This compound has a methyl group instead of a methoxy group, which can significantly alter its chemical properties and reactivity.
1-Bromo-4-chloro-2-fluorobenzene: This compound lacks the methoxy group, making it less reactive in certain types of chemical reactions.
Properties
IUPAC Name |
1-bromo-2-chloro-4-fluoro-3-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQJSFYBGVQPLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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